1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde

Description

Structural Elucidation

Systematic IUPAC Nomenclature and Molecular Formula Analysis

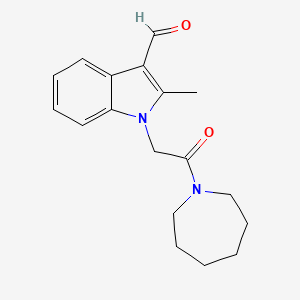

The compound’s IUPAC name, 1-(2-azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde , reflects its hierarchical structure:

- Core indole scaffold : A bicyclic system consisting of a benzene ring fused to a pyrrole ring.

- Substituents :

- A 2-methyl group at position 2 of the indole.

- A 3-carbaldehyde group at position 3.

- A 2-azepan-1-yl-2-oxoethyl chain attached to the indole nitrogen.

The molecular formula, C₁₈H₂₂N₂O₂ , is confirmed by mass spectrometry (MW = 298.38 g/mol). The SMILES notation, O=CC1=C(C)N(CC(N2CCCCCC2)=O)C3=C1C=CC=C3, encodes the connectivity of functional groups and rings.

Table 1: Molecular Features

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₂N₂O₂ | |

| Molecular weight | 298.38 g/mol | |

| SMILES code | O=CC1=C(C)N(CC(N2CCCCCC2)=O)C3=C1C=CC=C3 |

|

| CAS registry number | 626205-51-4 |

Atomic Connectivity and Functional Group Identification

The compound’s structure comprises three distinct regions:

Indole Core

- Benzene-pyrrole fusion : Positions 1–3 form a pyrrole ring (nitrogen at position 1), while positions 4–7 form a benzene ring.

- Substituents :

Azepan-1-yl-2-oxoethyl Chain

- Azepane ring : A seven-membered saturated nitrogen-containing heterocycle.

- 2-Oxoethyl linkage : A ketone group (C=O) connects the azepane to the indole nitrogen.

- Functional group interactions : The ketone and aldehyde groups enable hydrogen bonding and electrophilic reactivity.

Key Functional Groups

| Functional Group | Position/Role | Reactivity Profile |

|---|---|---|

| Aldehyde (C=O) | Indole C3 | Nucleophilic addition, oxidation |

| Ketone (C=O) | Azepan-oxoethyl chain | Reduction, enolate formation |

| Azepane (N-containing) | Linked to indole N1 | Basicity, hydrogen bonding |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Predicted IR peaks (based on functional groups):

- Aldehyde C=O stretch : ~1720 cm⁻¹ (strong, sharp).

- Ketone C=O stretch : ~1715–1725 cm⁻¹ (strong, sharp).

- Aromatic C-H stretches : ~3000–3100 cm⁻¹ (multiple peaks).

- N–C stretches (azepane) : ~1250–1350 cm⁻¹ (medium-strong).

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, trends from analogous indole derivatives suggest:

- Aldehyde proton : δ ~9.5–10.0 ppm (singlet, deshielded).

- Ketone carbonyl : δ ~205–215 ppm (¹³C NMR).

- Azepane protons : δ ~1.5–3.5 ppm (multiplet, broad signals due to ring flexibility).

Mass Spectrometry (MS)

X-ray Crystallographic Data and Conformational Analysis

No experimental X-ray data are reported for this compound. However, computational models predict:

- Indole planarity : The bicyclic system adopts a flat conformation, enabling π-π stacking interactions.

- Azepane flexibility : The seven-membered ring adopts a chair-like or boat-like conformation, influenced by steric interactions with the indole.

- Ketone-aldehyde orientation : The ketone and aldehyde groups may adopt anti or syn arrangements, affecting reactivity.

Properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-14-16(13-21)15-8-4-5-9-17(15)20(14)12-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZSNPAFPAAQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCCC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Azepane Ring: The azepane ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Attachment of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole compound with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

Oxidation: 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carboxylic acid

Reduction: 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-methanol

Substitution: Various substituted indole derivatives depending on the substituent introduced

Scientific Research Applications

1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The azepane group (7-membered ring) in the target compound likely increases logP compared to smaller amines like morpholine (6-membered) or aromatic substituents (e.g., 4-fluorophenyl in 6c) .

- Solubility : Morpholine-containing analogs exhibit enhanced aqueous solubility due to the oxygen atom in the ring, whereas azepane’s larger hydrophobic surface may reduce solubility .

- Synthetic Accessibility: The azepane side chain requires multi-step synthesis (e.g., nucleophilic substitution on 2-chloroethyl intermediates), whereas fluorophenyl or morpholino groups can be introduced via direct coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .

Biological Activity

1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde, with the molecular formula CHNO and CAS number 626205-51-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and specific activities of this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of indole derivatives with azepane and subsequent modifications to introduce the aldehyde functional group. The synthesis can be complex, often requiring careful control of reaction conditions to yield the desired product in good purity and yield.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its potential as an antimicrobial agent, urease inhibitor, and its cytotoxic effects on cancer cell lines.

Urease Inhibition

A study focused on indole derivatives demonstrated that certain compounds exhibit potent urease inhibitory activity, which is crucial in treating infections caused by Helicobacter pylori. For instance, compounds synthesized from indole carbaldehyde derivatives showed IC values ranging from 0.0345 mM to 0.0516 mM . The mechanism involves binding to the urease enzyme's active site, thereby inhibiting its function.

Cytotoxicity Against Cancer Cells

Indole derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. Compounds similar to this compound have shown preferential suppression of rapidly dividing cancer cells compared to non-tumor cells. For example, some indolylquinazolinones exhibited significant antiproliferative activity against A549 lung cancer cells .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are optimized for preparing 1-(2-azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde?

The synthesis of structurally related indole-carbaldehyde derivatives often involves Vilsmeier-Haack formylation or Friedel-Crafts acylation . For example, 3-formyl-indole derivatives can be synthesized via reaction of indoles with POCl₃ and DMF under controlled temperature (50–60°C), followed by quenching with ice water and purification via column chromatography (petroleum ether:ethyl acetate) . Key parameters include stoichiometric control of POCl₃ and anhydrous conditions to avoid side reactions.

Q. How can researchers ensure the purity of the synthesized compound?

Purity is typically verified using HPLC (>95% purity threshold) and NMR spectroscopy (absence of residual solvent peaks). For example, column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 2:1 ratio) is effective for isolating indole-carbaldehydes . Mass spectrometry (HRMS or ESI-MS) further confirms molecular integrity .

Q. What analytical techniques are critical for characterizing the compound’s structure?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aldehyde proton at δ ~10 ppm) and azepane ring signals.

- FT-IR : Confirms carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and aldehyde functional groups (~2800 cm⁻¹) .

- X-ray crystallography : Resolves stereochemical details, as demonstrated for analogous indole derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening often includes:

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative activity.

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .

- Antimicrobial testing via disk diffusion or microdilution methods, given the bioactivity of related indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation strategies include:

Q. What computational methods support the design of derivatives with enhanced activity?

- Molecular docking (AutoDock, Schrödinger Suite) to predict binding modes to targets like kinases or GPCRs.

- QSAR modeling using electronic descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects with activity .

- MD simulations (GROMACS) to assess ligand-receptor complex stability over time .

Q. How does the azepane ring influence regioselectivity in further functionalization?

The azepane’s electron-donating nature directs electrophilic substitution to the indole’s C-5 position. For example, nitration or halogenation reactions favor this site, as observed in analogous 1-benzyl-indole derivatives . Steric effects from the 2-methyl group may further modulate reactivity .

Q. What strategies stabilize the aldehyde group during storage or reactions?

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction exotherms : Controlled addition of POCl₃ to avoid thermal runaway .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., DMF/water mixtures) .

- Cost-effective catalysts : Transition from noble metals (Pd) to iron or copper-based systems for cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.